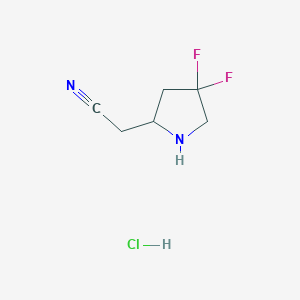![molecular formula C18H19N5OS B2819843 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone CAS No. 2097903-67-6](/img/structure/B2819843.png)
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a triazole ring, a cyclopropyl group, an azetidine ring, and a benzothiazole ring . The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The cyclopropyl group is a three-carbon ring, the azetidine ring is a four-membered ring with one nitrogen atom, and the benzothiazole ring is a fused ring system containing a benzene ring and a thiazole ring .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles are privileged structural motifs in drug discovery. Despite not being naturally occurring, they find extensive use due to their unique properties. The compound , with its 1,2,3-triazole core, has several features that make it attractive for medicinal chemistry:
Several medicinal compounds containing a 1,2,3-triazole core are already available in the market, including anticonvulsants, antibiotics, and anticancer drugs .
Anticancer Properties
Research has shown that certain triazole derivatives exhibit potent cytotoxic activity against cancer cell lines. For instance, one of the derivatives demonstrated effective cytotoxicity with low IC50 values in nanomolar ranges . Further studies are needed to explore its mechanism of action and potential as an anticancer agent.
Materials Science
The compound’s unique properties make it interesting for materials science applications. Researchers investigate its use in designing functional materials, such as sensors, catalysts, and polymers.
properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2-ethyl-1,3-benzothiazol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-2-17-19-14-6-5-12(7-16(14)25-17)18(24)22-8-13(9-22)23-10-15(20-21-23)11-3-4-11/h5-7,10-11,13H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALIBVZWSVTOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C3)N4C=C(N=N4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-(hydroxymethyl)-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2819763.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2819768.png)
![(Z)-2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2819769.png)


![Prop-2-enyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate](/img/structure/B2819774.png)
![2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2819775.png)



